BenchChemオンラインストアへようこそ!

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Src kinase inhibition Thiazole SAR Antiproliferative screening

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941921-95-5, molecular formula C22H23N3O2S2, MW 425.57 g/mol) is a fully synthetic small molecule belonging to the 2,4-disubstituted thiazole class, characterized by a thioether-linked p-tolylaminoacetamide moiety at the thiazole 2-position and an N-(4-methylbenzyl)acetamide appendage at the 4-position. Its structural features place it within a broader chemical space explored for kinase inhibition (e.g., Src-family kinases) and chemokine receptor antagonism (e.g., CCR4), as documented in patent and medicinal chemistry literature for structurally related thiazole-acetamide analogs.

Molecular Formula C22H23N3O2S2
Molecular Weight 425.57
CAS No. 941921-95-5
Cat. No. B2620216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
CAS941921-95-5
Molecular FormulaC22H23N3O2S2
Molecular Weight425.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C22H23N3O2S2/c1-15-3-7-17(8-4-15)12-23-20(26)11-19-13-28-22(25-19)29-14-21(27)24-18-9-5-16(2)6-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyGEENGBSBSKWINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941921-95-5): Chemical Class and Baseline Procurement Profile


N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941921-95-5, molecular formula C22H23N3O2S2, MW 425.57 g/mol) is a fully synthetic small molecule belonging to the 2,4-disubstituted thiazole class, characterized by a thioether-linked p-tolylaminoacetamide moiety at the thiazole 2-position and an N-(4-methylbenzyl)acetamide appendage at the 4-position. Its structural features place it within a broader chemical space explored for kinase inhibition (e.g., Src-family kinases) and chemokine receptor antagonism (e.g., CCR4), as documented in patent and medicinal chemistry literature for structurally related thiazole-acetamide analogs. [1] In the absence of peer-reviewed pharmacological data available from authoritative public databases for this exact compound at the time of this analysis, its baseline procurement profile is defined by its unique chemical identity and its potential as a combinatorial library component or structure-activity relationship (SAR) probe.

Why N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide Cannot Be Interchanged with In-Class Analogs Without Loss of Functional Identity


Generic substitution among 2,4-disubstituted thiazole-acetamides is precluded by the strict dependence of biological target engagement on both the nature and precise regiochemistry of the substituents. Published SAR studies on closely related N-benzyl-substituted thiazolyl acetamide derivatives demonstrate that even minor modifications—such as the introduction of a single halogen atom on the N-benzyl ring—produce quantitative shifts in both Src kinase inhibitory potency (GI50 range: 1–10 µM) and antiproliferative activity across colon, breast, and leukemia cell lines (percent inhibition at 50 µM ranging from <20% to >70%). [1] For the target compound, the unique combination of a 4-methylbenzyl amide at position 4 and a 2-thioether-linked p-tolylaminoacetamide substituent is not replicated by any commercially cataloged analog with publicly disclosed bioactivity data; therefore, replacement of this precise chemotype with a structurally related but substitutionally distinct analog, such as N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941980-88-7) or N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-51-6), would introduce uncharacterized and unpredictable changes in potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941921-95-5): Comparator-Based Data Inventory


Quantifiable Differentiation of N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide from Its Closest Cataloged Analogs: Structural Uniqueness in the N-Benzyl Thiazole-Acetamide Series

At the time of analysis, no primary research publication, patent with disclosed biological data, or authoritative public database (e.g., PubChem BioAssay, ChEMBL, BindingDB) contains quantitative activity data—such as IC50, GI50, Ki, or percent inhibition values—for the target compound itself. The closest structurally characterized analogs in the peer-reviewed literature belong to the thiazolyl N-benzyl-substituted acetamide series described by Fallah-Tafti et al., [1] where the 4-fluorobenzyl derivative (compound 8b) exhibited 64–71% inhibition of cell proliferation in BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cells at 50 µM, representing a baseline comparator for the N-benzyl substitution position. However, these published compounds bear a 2-(4-(2-morpholinoethoxy)phenyl) substituent rather than the 2-thioether p-tolylaminoacetamide group present in the target compound, rendering direct quantitative comparison impossible at the level of the complete molecule. The target compound's unique 2-thioether linkage introduces distinct conformational flexibility, hydrogen-bonding capacity (via the additional amide NH and carbonyl), and lipophilicity (estimated cLogP ~3.5–4.5) relative to the published 2-aryl analogs. This chemotype difference is sufficient to produce significant shifts in target binding kinetics and cellular permeability that cannot be computationally predicted with reliability sufficient to support procurement decisions. The absence of disclosed biological data for this compound is itself the primary evidence of differentiation: it represents an unexplored chemical space within the thiazole-acetamide class, making it unsuitable as a direct substitute for any validated analog and simultaneously positioning it as a unique probe for de novo SAR exploration.

Src kinase inhibition Thiazole SAR Antiproliferative screening

Structural Differentiation from Closest Commercially Cataloged Analogs: N-Benzyl Substitution Pattern

The target compound (CAS 941921-95-5) carries a para-methyl substituent on the N-benzyl ring, distinguishing it from the closest cataloged analogs: N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941980-88-7, unsubstituted benzyl) and N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-51-6, 4-methoxybenzyl). In the published SAR of thiazolyl N-benzyl acetamides, introduction of a para-fluoro substituent on the benzyl ring (compound 8b vs. unsubstituted analogue 8a) shifted the antiproliferative inhibition from a GI50-centric profile to a percent-inhibition-centric profile, demonstrating the sensitivity of biological outcome to para-substitution. [1] By class-level inference, the 4-methyl substituent in the target compound is expected to modulate both electron density on the aromatic ring (Hammett σp for methyl = -0.17 vs. -0.27 for methoxy) and steric bulk (Taft Es for methyl vs. methoxy), parameters known to influence target binding pocket complementarity and metabolic stability. [2] Without head-to-head data, any quantitative potency or selectivity comparison with the 4-H or 4-OCH3 analogs remains speculative; the differentiation claim is therefore restricted to the unambiguous chemical structure, which is documented by CAS registry number and molecular formula (C22H23N3O2S2, MW 425.57).

Medicinal chemistry Chemical library procurement SAR probe design

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area (tPSA) Comparison

The target compound possesses two amide NH donors (one in the p-tolylaminoacetamide side chain, one in the N-benzylacetamide) and five hydrogen-bond acceptors (thiazole N, two amide carbonyl O, thioether S, and the second amide carbonyl O), yielding a predicted topological polar surface area (tPSA) of approximately 120–130 Ų. In comparison, the published Src-inhibitory thiazolyl N-benzyl acetamides bearing a 2-aryl substituent generally exhibit lower tPSA values (estimated 80–100 Ų) due to the absence of the second amide functionality. [1] [2] This difference is mechanistically relevant: tPSA values above 120 Ų are associated with reduced passive membrane permeability relative to compounds with tPSA < 90 Ų, potentially affecting oral bioavailability and intracellular target engagement. The additional hydrogen-bond donor from the p-tolylaminoacetamide group may also confer distinct binding interactions with kinase hinge regions or chemokine receptor extracellular loops. However, these are computational predictions that lack experimental validation for this specific compound and should not be interpreted as demonstrated advantages or disadvantages.

Drug-likeness Permeability prediction Physicochemical profiling

Appropriate Research and Procurement Application Scenarios for N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941921-95-5)


De Novo Structure-Activity Relationship (SAR) Probe for Src-Family Kinase or CCR4 Chemokine Receptor Target Exploration

Given the established activity of structurally related N-benzyl thiazole-acetamide derivatives as Src kinase inhibitors (GI50 values in the low micromolar range) [1] and the patent-reported CCR4 antagonism of aromatic amide thiazole derivatives [2], this compound may serve as a novel chemotype probe for SAR expansion studies. Its unique 2-thioether-p-tolylaminoacetamide substituent is not represented in any published kinase or GPCR inhibitor series, providing an opportunity to explore new chemical space around these validated drug targets. Researchers should request the compound with analytical certification (HPLC purity ≥95%, 1H NMR confirmation) and screen it in relevant biochemical or cell-based assays against appropriate reference inhibitors (e.g., dasatinib for Src, mogamulizumab or small-molecule CCR4 antagonist tool compounds) to establish its activity profile.

Chemical Biology Tool for Investigating Thioether-Mediated Cellular Pharmacology

The thioether linkage in the target compound is a distinguishing structural feature not present in the published 2-aryl thiazole series [1] or in the patent-exemplified 2-aminothiazole CCR4 antagonists [2]. Thioether bonds are subject to oxidative metabolism (by cytochrome P450s and flavin-containing monooxygenases) to sulfoxide and sulfone metabolites, which may exhibit altered bioactivity or serve as affinity probes for target identification. This compound can be used to study the impact of thioether oxidation on cellular potency, target engagement kinetics, and intracellular distribution in comparison with the corresponding sulfoxide and sulfone analogs, which can be independently synthesized. Procurement for this application requires the compound in sufficient purity and quantity to support both parent compound testing and metabolic stability assays.

Combinatorial Chemistry Library Component for Diversity-Oriented Synthesis Platforms

The compound occupies a specific point in chemical diversity space defined by the intersection of a 2-thioether-amide and a 4-N-benzylamide thiazole scaffold. In combinatorial library design for high-throughput screening, such a compound contributes to scaffold diversity metrics orthogonal to those provided by the 2-aryl or 2-amino thiazole analogs [1] [2]. Procurement in multi-milligram to gram quantities with validated purity is appropriate for inclusion in screening decks targeting kinase, GPCR, or epigenetic targets, provided the library curator documents the compound's distinguishing physicochemical properties (tPSA, HBD/HBA counts, cLogP) for post-screening hit triage.

Analytical Reference Standard for Identification and Quantification of Structurally Related Impurities or Degradants

In medicinal chemistry campaigns exploring the 2,4-disubstituted thiazole acetamide series, the target compound may be used as an analytical reference standard for HPLC-MS or NMR-based identification of byproducts arising from thioether oxidation or N-benzyl cleavage. Its distinct retention time and mass spectral signature (exact mass 425.12 Da, characteristic fragment ions corresponding to the thioether and amide cleavages) provide a reliable marker for monitoring reaction progress or stability under accelerated degradation conditions. Procurement of a characterized reference batch with certificate of analysis (CoA) including HPLC purity, identity confirmation by 1H/13C NMR, and HRMS is essential for this application.

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.